

# Monocrotaline N-Oxide chemical properties and structure

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## Compound of Interest

Compound Name: *Monocrotaline N-Oxide*

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## Monocrotaline N-Oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Monocrotaline N-oxide** is a pyrrolizidine alkaloid and a major metabolite of monocrotaline, a toxic compound found in plants of the *Crotalaria* genus. The presence of monocrotaline and its metabolites in the food chain poses a significant health risk to both livestock and humans, leading to hepatotoxicity, pneumotoxicity, and carcinogenicity. This technical guide provides an in-depth overview of the chemical properties, structure, and known biological activities of **Monocrotaline N-oxide**, with a focus on experimental protocols and relevant signaling pathways.

## Chemical Properties and Structure

**Monocrotaline N-oxide** is a derivative of monocrotaline where the tertiary amine nitrogen of the pyrrolizidine ring is oxidized. This oxidation is a key step in the metabolic pathway of the parent compound.

## Chemical Structure

- IUPAC Name: (1R,4R,5R,6R,16R)-5,6-dihydroxy-4,5,6-trimethyl-13-oxido-2,8-dioxa-13-azoniatricyclo[8.5.1.0<sup>13</sup>,<sup>16</sup>]hexadec-10-ene-3,7-dione[1]
- Molecular Formula: C<sub>16</sub>H<sub>23</sub>NO<sub>7</sub>[1][2]
- Canonical SMILES: C[C@H]1C(=O)O[C@@H]2CC[N+](C@@H)3[C@@H]2C(=CC3)COC(=O)--INVALID-LINK--(C)O)[O-][1]
- InChI Key: LHVAZUAALQTANZ-ANYXPJNNSA-N[1]

## Physicochemical Properties

A summary of the key physicochemical properties of **Monocrotaline N-oxide** is presented in the table below.

Property	Value	Source
Molecular Weight	341.36 g/mol	[1]
CAS Number	35337-98-5	[1][2]
Melting Point	138 °C	
XLogP3	-1.3	[1]
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	7	
Rotatable Bond Count	0	
Exact Mass	341.14745207	[1]
Monoisotopic Mass	341.14745207	[1]
Topological Polar Surface Area	111 Å <sup>2</sup>	[1]
Heavy Atom Count	24	
Formal Charge	0	
Complexity	620	[1]

# Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of **Monocrotaline N-oxide**.

## Synthesis of Monocrotaline N-oxide

**Monocrotaline N-oxide** can be synthesized by the direct oxidation of monocrotaline. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

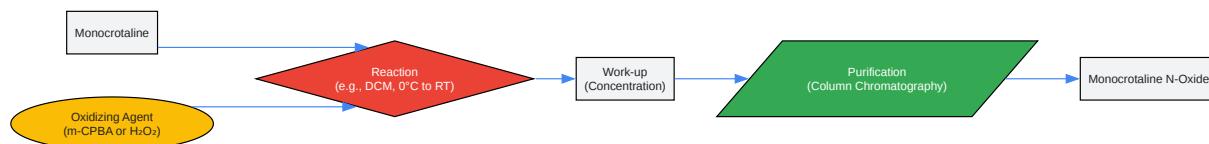
Protocol: Oxidation of Monocrotaline using m-CPBA[3]

- **Dissolution:** Dissolve monocrotaline (1.0 equivalent) in a suitable chlorinated solvent such as dichloromethane (DCM) at 0 °C.
- **Oxidation:** Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the monocrotaline solution while maintaining the temperature at 0 °C.
- **Reaction:** Allow the reaction mixture to stir at room temperature for 12 hours.
- **Work-up:** Concentrate the reaction mixture under reduced pressure.
- **Purification:** Purify the residue by flash column chromatography on silica gel. The column can be eluted with a gradient of methanol in dichloromethane (e.g., starting with 1:1 petroleum ether/ethyl acetate, then 5% methanol in DCM, followed by 10% methanol in DCM) to afford pure **Monocrotaline N-oxide**.[3]

Protocol: Oxidation of Monocrotaline using Hydrogen Peroxide[4]

- **Catalyst Preparation:** In a three-necked flask, dissolve sodium tungstate dihydrate (catalyst) in water.
- **Reactant Addition:** Add monocrotaline to the flask and cool the mixture to -5°C using an ice-salt bath.
- **Oxidation:** Slowly add 30% aqueous hydrogen peroxide solution dropwise, ensuring the internal temperature remains below 20°C.

- Reaction: After the addition is complete, remove the cooling bath and stir the mixture for 3 hours.
- Quenching: Decompose excess hydrogen peroxide by adding sodium hydrogen sulfite.
- Extraction: Saturate the solution with sodium chloride and extract the product with dichloromethane.
- Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.[4]



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General workflow for the synthesis of **Monocrotaline N-oxide**.

## Analytical Characterization

### Nuclear Magnetic Resonance (NMR) Spectroscopy

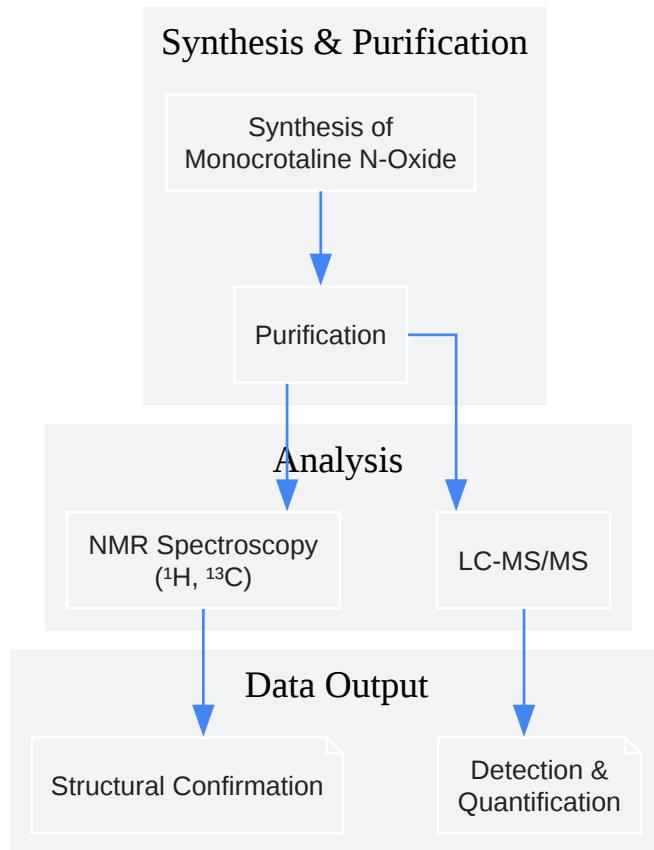
<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are essential for confirming the structure of **Monocrotaline N-oxide**. The oxidation of the nitrogen atom leads to characteristic shifts in the signals of the protons and carbons in the vicinity of the pyrrolizidine ring.[5][6]

- Sample Preparation: Dissolve the purified **Monocrotaline N-oxide** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O, or DMSO-d<sub>6</sub>).
- Analysis: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra. A comparison with the spectra of the starting material (monocrotaline) will show significant downfield shifts for the protons and carbons adjacent to the N-oxide group.[6]

## Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a sensitive technique for the detection and quantification of **Monocrotaline N-oxide**.

- Chromatography: A typical method involves a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.[1]
- Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. The protonated molecule  $[M+H]^+$  of **Monocrotaline N-oxide** is observed at  $m/z$  342.1547. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and enhanced selectivity by monitoring specific fragment ions.[1]



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Workflow for the synthesis and analysis of **Monocrotaline N-oxide**.

## Biological Activity and Signaling Pathways

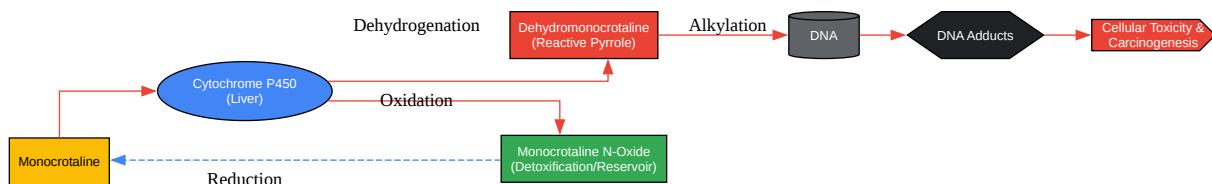
The toxicity of monocrotaline is primarily attributed to its metabolic activation in the liver by cytochrome P450 enzymes to a reactive pyrrolic metabolite, dehydromonocrotaline (DHM).

**Monocrotaline N-oxide** is also a major metabolite, and while it is considered a detoxification product, it can be converted back to monocrotaline and subsequently to the toxic pyrrole.

## Metabolic Activation and DNA Adduct Formation

The primary mechanism of monocrotaline-induced toxicity involves the formation of DNA adducts by its reactive metabolite, dehydromonocrotaline. This process is a key initiating event in its carcinogenic and cytotoxic effects.

- Metabolism of Monocrotaline: In the liver, monocrotaline is metabolized by cytochrome P450 enzymes (CYP3A4/5) into dehydromonocrotaline and **Monocrotaline N-oxide**.
- Formation of Reactive Intermediate: Dehydromonocrotaline is a highly reactive electrophile.
- DNA Adduct Formation: Dehydromonocrotaline can alkylate DNA bases, primarily guanine and adenine, forming covalent adducts. These DNA adducts can lead to mutations and chromosomal damage, contributing to the initiation of cancer.



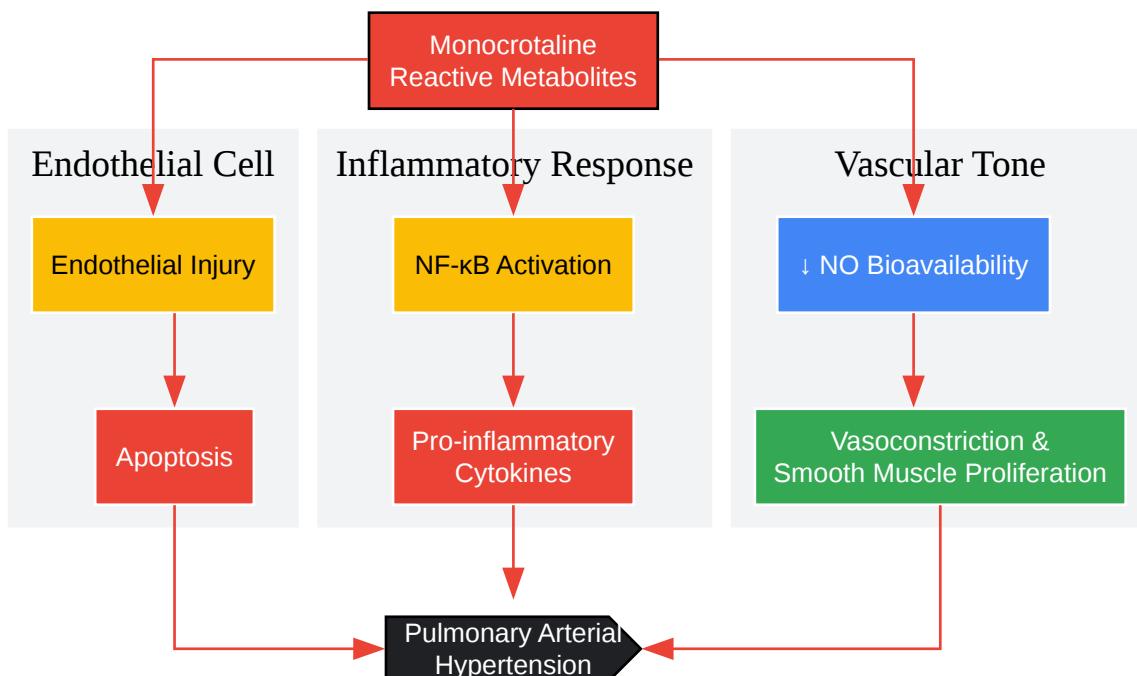
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Metabolic activation of Monocrotaline and DNA adduct formation.

## Signaling Pathways Affected by Monocrotaline Metabolism

While direct signaling pathways of **Monocrotaline N-oxide** are not well-defined, the metabolic consequences of its parent compound, monocrotaline, are known to impact several key cellular signaling cascades, primarily in the context of monocrotaline-induced pulmonary hypertension. The reactive metabolites generated from monocrotaline, including those potentially arising from the N-oxide, are implicated in these effects.

- **Endothelial Cell Injury and Apoptosis:** The reactive pyrrole metabolite of monocrotaline is known to induce apoptosis in pulmonary artery endothelial cells.[\[7\]](#) This can trigger a cascade of events leading to vascular remodeling. The apoptotic process can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[\[8\]](#)
- **Inflammation and NF-κB Signaling:** Monocrotaline-induced lung injury is associated with a significant inflammatory response. The activation of the NF-κB signaling pathway is a key event, leading to the expression of pro-inflammatory cytokines and adhesion molecules.[\[9\]](#) [\[10\]](#) Studies have shown that inhibitors of the NF-κB pathway can ameliorate the effects of monocrotaline.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **Nitric Oxide (NO) Signaling:** Monocrotaline administration has been shown to be associated with a decrease in the bioavailability of nitric oxide (NO), a critical vasodilator and inhibitor of smooth muscle proliferation.[\[14\]](#) This dysregulation of NO signaling contributes to the development of pulmonary hypertension. The expression of endothelial nitric oxide synthase (eNOS) can be altered in response to monocrotaline-induced injury.[\[2\]](#)[\[7\]](#)[\[10\]](#)



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Signaling pathways implicated in Monocrotaline-induced pathology.

## Conclusion

**Monocrotaline N-oxide** is a crucial metabolite in the biotransformation of monocrotaline. While it can be considered a detoxification product, its potential to revert to the parent compound and contribute to the pool of reactive pyrrolic intermediates makes it a significant molecule in the study of pyrrolizidine alkaloid toxicity. Understanding its chemical properties, developing robust analytical methods for its detection, and further elucidating its direct biological effects are essential for assessing the risks associated with monocrotaline exposure and for the development of potential therapeutic interventions. This guide provides a foundational overview for researchers and professionals working in toxicology, drug development, and food safety.

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